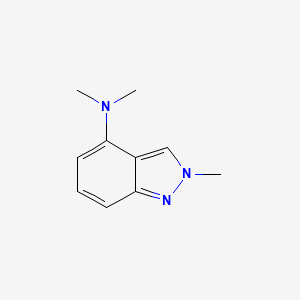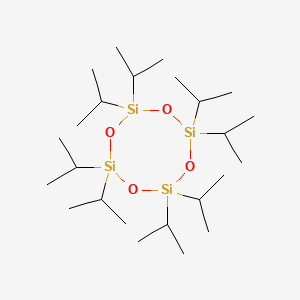
2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a silicon-based compound characterized by its unique structure, which includes multiple isopropyl groups attached to a tetrasiloxane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the reaction of isopropyl alcohol with a silicon-based precursor under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the tetrasiloxane structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure the complete conversion of the starting materials to the desired product. Purification steps, such as distillation or crystallization, are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the compound into different silicon-hydride species.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized siloxanes .
Aplicaciones Científicas De Investigación
2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Chemistry: Employed in the development of new catalysts and reagents.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which 2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane exerts its effects involves interactions with various molecular targets. The compound’s silicon-oxygen backbone allows it to form stable complexes with other molecules, facilitating its use in various applications. The isopropyl groups provide steric hindrance, enhancing the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4,4,6,6-Hexa(propan-2-yl)-1,3,5,2,4,6-trioxatrisilinane
- 2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Uniqueness
Compared to similar compounds, 2,2,4,4,6,6,8,8-Octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane is unique due to its higher number of isopropyl groups, which confer greater steric hindrance and stability. This makes it particularly useful in applications requiring robust and stable materials .
Propiedades
Número CAS |
847488-87-3 |
|---|---|
Fórmula molecular |
C24H56O4Si4 |
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8-octa(propan-2-yl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C24H56O4Si4/c1-17(2)29(18(3)4)25-30(19(5)6,20(7)8)27-32(23(13)14,24(15)16)28-31(26-29,21(9)10)22(11)12/h17-24H,1-16H3 |
Clave InChI |
VXYNLSQVEGUXLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si]1(O[Si](O[Si](O[Si](O1)(C(C)C)C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


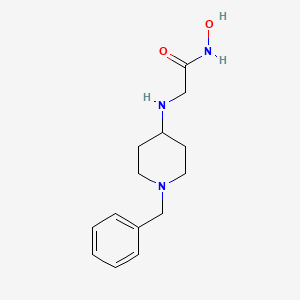
![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)

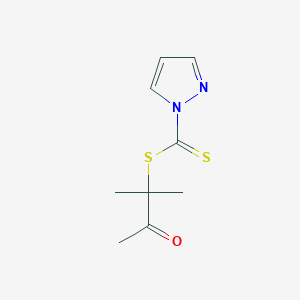

![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)
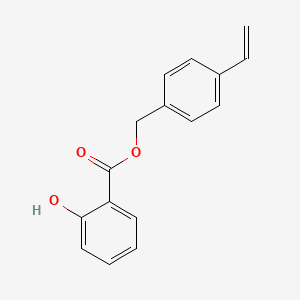
![1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14196813.png)
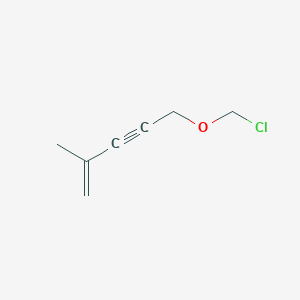


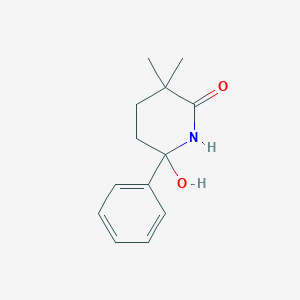
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
